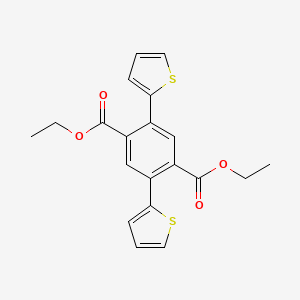

Diethyl 2,5-di(thien-2-yl)terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2,5-di(thien-2-yl)terephthalate is a useful research compound. Its molecular formula is C20H18O4S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Diethyl 2,5-di(thien-2-yl)terephthalate is synthesized through a Stille coupling reaction involving 2-thiopheneboronic acid and 2,5-dibromoterephthalic acid diethyl ester. The resulting compound features a molecular formula of C20H18O4S2 and a molecular weight of 386.48 g/mol. Its structure includes two thiophene rings that contribute to its electronic properties, making it suitable for various applications in organic electronics and optoelectronics .

Organic Photovoltaics

One of the prominent applications of this compound is in the field of organic photovoltaics (OPVs). The compound serves as a building block for conjugated polymers that exhibit desirable electronic properties for light absorption and charge transport. Research indicates that polymers derived from this compound can achieve high power conversion efficiencies due to their strong intramolecular charge transfer characteristics .

Electrochromic Devices

This compound is also utilized in electrochromic devices (ECDs). These devices change color upon the application of an electric voltage, which can be used for smart windows or displays. The compound's ability to provide enhanced contrast and stability makes it a valuable component in the design of dual polymer electrochromic systems .

Imaging Agents

The compound has been explored for use in biomedical imaging, particularly as a fluorescent probe for tracking cancer cells. This compound-based nanoparticles have demonstrated efficacy in long-term in vivo imaging studies, allowing researchers to monitor tumor growth over extended periods. These nanoparticles exhibit strong fluorescence properties, making them superior to traditional imaging agents like Qtracker 705 .

Drug Delivery Systems

In addition to imaging, this compound is being investigated for its potential in drug delivery systems. The compound can be incorporated into polymeric nanoparticles that encapsulate therapeutic agents, providing targeted delivery to specific tissues while minimizing side effects .

In Vivo Imaging Studies

A significant study demonstrated the use of this compound-based nanoparticles for tracing liver cancer cells (HepG2) in vivo. The nanoparticles showed effective labeling rates exceeding 90% over several days, allowing researchers to visualize tumor growth continuously for over 27 days without significant cytotoxicity .

| Study Parameter | Result |

|---|---|

| Labeling Efficiency | >90% on day 0 |

| Retention Rate | 53% after 5 days |

| Tumor Growth Monitoring | >27 days |

Electrochromic Device Performance

In another study focusing on electrochromic devices made with this compound derivatives, researchers reported improved color contrast and response times compared to conventional materials. This advancement highlights the potential for more efficient energy-saving technologies in building materials and consumer electronics .

Propiedades

Fórmula molecular |

C20H18O4S2 |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H18O4S2/c1-3-23-19(21)15-11-14(18-8-6-10-26-18)16(20(22)24-4-2)12-13(15)17-7-5-9-25-17/h5-12H,3-4H2,1-2H3 |

Clave InChI |

ADTLAJNNVGYIPK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.